Zot protein - 146481-28-9

Zot protein

Catalog Number: EVT-1519762
CAS Number: 146481-28-9
Molecular Formula: C19H20Cl2F3N5O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Zot protein is primarily sourced from maize, where it plays a role in plant defense mechanisms against pathogens. Its presence in corn has been extensively studied for its potential health benefits when consumed by humans, particularly due to its immunomodulatory properties.

Classification

Zot protein falls under the category of plant lectins, specifically known for their ability to agglutinate cells and interact with glycoproteins. This classification highlights its significance in both plant biology and potential therapeutic applications in humans.

Synthesis Analysis

Methods

The synthesis of Zot protein can be achieved through various methods, including both natural extraction from maize and recombinant DNA technology. The latter involves inserting the gene coding for Zot into a suitable expression system, such as bacteria or yeast, allowing for large-scale production.

Technical Details

  1. Natural Extraction: This involves isolating the protein from corn kernels using techniques such as aqueous extraction followed by precipitation with ammonium sulfate.
  2. Recombinant Expression: The gene encoding Zot is cloned into a plasmid vector, transformed into an expression host (like Escherichia coli), and induced to produce the protein through the addition of specific inducers (e.g., IPTG).
Molecular Structure Analysis

Structure

Zot protein exhibits a complex tertiary structure that facilitates its lectin activity. It typically consists of multiple domains that allow for carbohydrate binding.

Data

X-ray crystallography studies have provided insights into its three-dimensional structure, revealing specific binding sites for carbohydrates. The molecular weight of Zot protein is approximately 30 kDa, and it has a high affinity for certain glycoproteins.

Chemical Reactions Analysis

Reactions

Zot protein participates in various biochemical reactions, primarily involving glycosylation processes where it binds to carbohydrate moieties on glycoproteins.

Technical Details

  1. Carbohydrate Binding: The interaction between Zot and carbohydrates can be characterized using techniques such as surface plasmon resonance and isothermal titration calorimetry.
  2. Agglutination Tests: These are performed to assess the lectin activity of Zot by measuring its ability to agglutinate specific cell types.
Mechanism of Action

Process

Zot protein functions primarily through its lectin activity, which involves binding to specific carbohydrates on cell surfaces. This binding can trigger various cellular responses, including immune activation.

Data

Studies have shown that Zot can modulate immune responses by enhancing the activity of immune cells such as macrophages and T-cells, indicating its potential use in immunotherapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Zot protein is soluble in aqueous solutions but may precipitate at high concentrations.
  • Stability: It exhibits stability over a wide range of pH levels but is sensitive to extreme temperatures.

Chemical Properties

  • Molecular Weight: Approximately 30 kDa.
  • Isoelectric Point: The isoelectric point varies depending on post-translational modifications but typically falls within the range of 5-7.
Applications

Scientific Uses

Zot protein has several applications in scientific research:

  • Immunology: Used as a tool to study immune responses and cell signaling pathways.
  • Plant Biology: Investigated for its role in plant defense mechanisms against pathogens.
  • Nutritional Studies: Explored for potential health benefits when included in human diets due to its immunomodulatory effects.
Introduction to Zot Protein

Historical Discovery and Taxonomic Distribution

The Zonula Occludens Toxin (Zot) was first identified in 1991 as a 45 kDa protein encoded within the ctxAB operon of the CTXφ bacteriophage in Vibrio cholerae [1]. Genomic analyses revealed Zot's location on a horizontally acquired pathogenicity island, facilitating its dissemination across Gram-negative bacteria through phage-mediated transduction [1]. Initial functional characterization demonstrated Zot's capacity to reversibly alter intestinal epithelial tight junctions, enabling paracellular translocation of bacterial toxins [1].

Phylogenetic tracing indicates Zot exhibits unexpected taxonomic breadth, with homologs identified in over 150 bacterial proteins across eight multidrug-resistant pathogens: Pseudomonas aeruginosa, Neisseria gonorrhoeae, Acinetobacter baumannii, Klebsiella pneumoniae, Escherichia coli, Salmonella enterica, Yersinia pestis, and additional Vibrio species [1]. Proteomic-based phylogenetic reconstruction reveals four distinct clades, with Neisseria spp. and A. baumannii forming a nested subclade, suggesting divergent evolutionary trajectories following horizontal transfer [1]. Notably absent from Gram-positive bacteria, Zot's distribution correlates with outer membrane complexity, potentially explaining its restriction to Gram-negative pathogens [1].

Table 1: Taxonomic Distribution of Zot Homologs

Bacterial PathogenGenomic ContextAmino Acid Identity (%)Clade Assignment
Vibrio choleraeCTXφ phage100% (Reference)Outgroup
Pseudomonas aeruginosaGenomic islands68-72%Clade 3
Neisseria meningitidisPathogenicity island58-62%Clade 1A
Acinetobacter baumanniiProphage regions54-57%Clade 1B
Yersinia pestisPlasmids49-52%Clade 4

Biological Roles in Bacterial and Viral Pathogenesis

Zot functions as a bacterial enterotoxin targeting intercellular tight junctions (TJs). Its active 12 kDa C-terminal fragment (aa288-399) binds glycosaminoglycan receptors on intestinal villi, triggering intracellular signaling that disassembles TJ complexes through protein kinase C-dependent actin reorganization [1] [6]. Structural modeling reveals a conserved intermembrane domain (70 amino acids) shared across Gram-negative pathogens, featuring receptor-binding motifs that mimic eukaryotic zonulin [1].

Secretion occurs via a two-step mechanism: (1) Sec-dependent translocation across the inner membrane as a 33 kDa precursor, followed by (2) outer membrane export through Type V secretion (autotransporter) systems [6] [9]. Proteolytic processing at residue 287 releases the bioactive C-terminal fragment, which adopts a β-barrel configuration stabilized by disulfide bonds [1]. This structural motif enables interaction with host cell membranes through exposed hydrophobic residues.

Table 2: Structural and Functional Domains of Zot Protein

DomainAmino Acid ResiduesStructural FeaturesBiological Function
N-terminal1-286Transmembrane helicesAnchors to outer membrane
Proteolytic site287Furin-like cleavage motifReleases C-terminal toxin
C-terminal toxin288-399β-barrel, disulfide bondsBinds glycosaminoglycan receptors
Conserved motif310-380Hydrophobic pocketDisrupts ZO-1/occludin interactions

Significance in Host-Pathogen Interactions and Disease Mechanisms

Zot serves as a master regulator of paracellular permeability by exploiting host receptor mimicry. Its conserved receptor-binding domain engages extracellular matrix components (e.g., syndecans), activating intracellular protease-activated receptor 2 (PAR2) signaling cascades [1] [10]. This triggers phosphorylation of TJ components (ZO-1, occludin, claudins), leading to cytoskeletal contraction and junctional disassembly. The resulting barrier breach facilitates bacterial invasion and toxin delivery while evading immune surveillance through transcellular routes [1].

Clinical significance is underscored by Zot's identification as a high-value vaccine candidate. Bioinformatics-driven reverse vaccinology identified a conserved 70-amino acid antigen harboring non-overlapping B-cell and T-cell epitopes with 95% prevalence across P. aeruginosa strains [1]. Structural conservation enables cross-strain immunogenicity, while absence from human proteomes minimizes autoimmune potential. In silico modeling confirms identical tertiary structures among divergent strains, supporting its potential for broad-spectrum immunotherapy [1] [5].

Host-pathogen interaction studies reveal Zot employs molecular mimicry through DEXDc and HELICc domains that resemble eukaryotic DEAD-box helicases [10]. These domains facilitate competitive binding to host proteins involved in junctional complex regulation, effectively hijacking cellular machinery to promote bacterial dissemination [3] [10].

Table 3: Host Cell Junction Targets of Zot Protein

Host Target ProteinInteraction DomainFunctional ConsequencePathogenic Outcome
Zonula Occludens-1 (ZO-1)PDZ-binding motifsDisplacement from occludinJunctional disassembly
Claudin-1Extracellular loop 2DephosphorylationIncreased ion permeability
OccludinN-terminal domainEndocytosisBarrier dysfunction
F-actinMyosin light chain kinasePhosphorylationCytoskeletal contraction

Concluding RemarksZot represents an evolutionarily optimized virulence factor whose conservation across high-priority bacterial pathogens highlights its fundamental role in pathogenesis. Future research should focus on structural vaccinology approaches leveraging its conserved immunogenic domains and exploring anti-Zot monoclonal antibodies as adjunctive therapeutics against multidrug-resistant Gram-negative infections.

Properties

CAS Number

146481-28-9

Product Name

Zot protein

Molecular Formula

C19H20Cl2F3N5O4

Synonyms

Zot protein

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